molecular formula C15H20Br2N2 B14455287 Pyridinium, 1,1'-(1,3-propanediyl)bis[4-methyl-, dibromide CAS No. 76780-19-3

Pyridinium, 1,1'-(1,3-propanediyl)bis[4-methyl-, dibromide

Cat. No.: B14455287
CAS No.: 76780-19-3
M. Wt: 388.14 g/mol
InChI Key: JMNTWYPYVBXNJK-UHFFFAOYSA-L
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Description

Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring two pyridinium rings connected by a 1,3-propanediyl bridge, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide typically involves the reaction of 4-methylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure maximum yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1,1’-(1,3-propanediyl)bis[4-(dimethylamino)-, iodide
  • Benzene, 1,1’-(1,3-propanediyl)bis-

Comparison

Compared to similar compounds, Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide is unique due to its specific structural features and reactivity. The presence of bromide ions makes it more reactive in nucleophilic substitution reactions compared to its iodide counterpart. Additionally, the methyl groups on the pyridinium rings enhance its lipophilicity, making it more effective in interacting with biological membranes .

Properties

CAS No.

76780-19-3

Molecular Formula

C15H20Br2N2

Molecular Weight

388.14 g/mol

IUPAC Name

4-methyl-1-[3-(4-methylpyridin-1-ium-1-yl)propyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C15H20N2.2BrH/c1-14-4-10-16(11-5-14)8-3-9-17-12-6-15(2)7-13-17;;/h4-7,10-13H,3,8-9H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

JMNTWYPYVBXNJK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C.[Br-].[Br-]

Origin of Product

United States

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